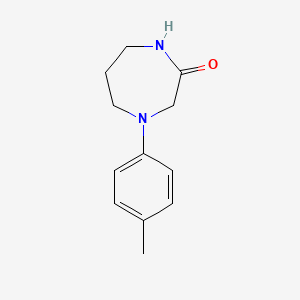![molecular formula C10H12ClNO3 B1518821 Methyl 2-{[(5-chloro-2-hydroxyphenyl)methyl]amino}acetate CAS No. 1019577-98-0](/img/structure/B1518821.png)
Methyl 2-{[(5-chloro-2-hydroxyphenyl)methyl]amino}acetate
Overview
Description
“Methyl 2-{[(5-chloro-2-hydroxyphenyl)methyl]amino}acetate” is a chemical compound with the CAS Number: 1019577-98-0 . It has a molecular weight of 229.66 . The IUPAC name for this compound is methyl [(5-chloro-2-hydroxybenzyl)amino]acetate .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-hydroxyphenylacetic acid with methanol in the presence of thionyl chloride . The reaction is carried out at room temperature for 3 hours, followed by filtration. The reaction mixture is then concentrated under reduced pressure to obtain a residue, which is dissolved in ether, washed with sodium bicarbonate solution, and then water. The ether solution is distilled to obtain a residue, which is recrystallized with ether/petroleum ether to obtain the product .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12ClNO3/c1-15-10(14)6-12-5-7-4-8(11)2-3-9(7)13/h2-4,12-13H,5-6H2,1H3 . This code provides a unique representation of the compound’s molecular structure.It is stored at a temperature of 4 degrees Celsius . The compound is shipped at normal temperature .
Scientific Research Applications
Antimicrobial Activity
This compound has been explored for its potential in combating various bacterial strains, particularly those that have developed resistance to conventional antibiotics . Its structure allows for the synthesis of derivatives that can be potent against a range of microbial infections.
Cancer Research
Methyl 2-{[(5-chloro-2-hydroxyphenyl)methyl]amino}acetate shows promise in oncology as a precursor for the synthesis of quinazoline derivatives, which are known for their anticancer properties . These derivatives can inhibit the growth of cancer cells and are being studied for their efficacy in lung and pancreatic cancers.
Neurodegenerative Diseases
The compound’s ability to cross the blood-brain barrier makes it a candidate for the development of treatments for neurodegenerative disorders. Its derivatives may help in reducing the progression of diseases like Alzheimer’s and Parkinson’s .
Cardiovascular Applications
Researchers are investigating the cardiovascular benefits of this compound, including its potential to prevent heart diseases. Its antioxidant properties may protect against oxidative stress, which is a significant factor in cardiovascular disorders.
Diabetes Management
There is ongoing research into the use of Methyl 2-{[(5-chloro-2-hydroxyphenyl)methyl]amino}acetate in diabetes management. Its derivatives could play a role in regulating blood sugar levels and preventing complications associated with diabetes.
Anti-inflammatory and Analgesic Effects
The compound has demonstrated anti-inflammatory and analgesic activities, making it a potential ingredient in the development of new pain relief medications. It could offer an alternative to current treatments with fewer side effects .
Antioxidant Additive in Food and Cosmetics
Due to its antioxidant properties, Methyl 2-{[(5-chloro-2-hydroxyphenyl)methyl]amino}acetate is being studied as an additive in food products and cosmetics. It could help in preserving the quality and extending the shelf life of these products.
Chemical Synthesis and Material Science
In the field of chemical synthesis and material science, this compound serves as a building block for creating various polymers and materials with specific desired properties. Its versatility in reactions makes it valuable for developing new materials .
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
methyl 2-[(5-chloro-2-hydroxyphenyl)methylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-15-10(14)6-12-5-7-4-8(11)2-3-9(7)13/h2-4,12-13H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCYZXQCZALVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCC1=C(C=CC(=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




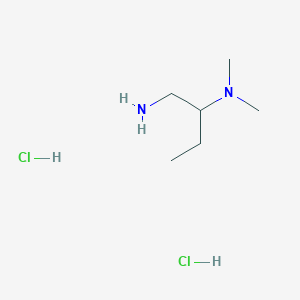

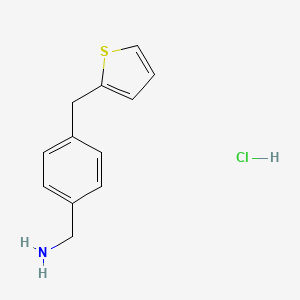


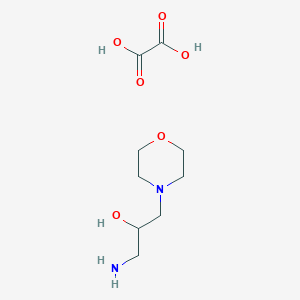
![1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B1518751.png)
![2-{[(5-Bromothien-2-yl)methyl]thio}ethanamine hydrochloride](/img/structure/B1518752.png)
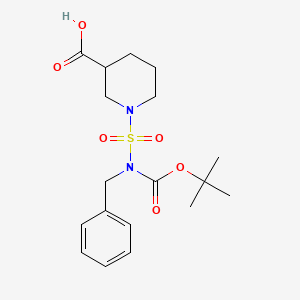
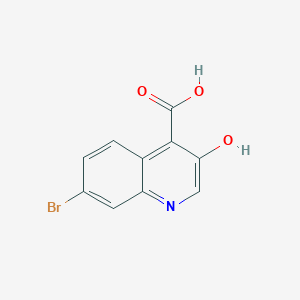
![3-(4-bromophenyl)-2-(dimethylamino)-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B1518759.png)
![1-isopropyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one](/img/structure/B1518760.png)
